molecular formula C14H9N3O2S B1291007 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1015608-95-3

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Katalognummer: B1291007
CAS-Nummer: 1015608-95-3
Molekulargewicht: 283.31 g/mol
InChI-Schlüssel: UXEJLYXBSSTCEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C14H9N3O2S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEJLYXBSSTCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640139
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015608-95-3
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Potential and Pharmacochemistry of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS Registry Number: 1015608-95-3 Molecular Formula: C₁₄H₉N₃O₂S Molecular Weight: 283.31 Da[1][2][]

This guide analyzes the biological potential of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as BSP-5CN ). While primarily utilized as a high-value synthetic intermediate in the generation of Janus Kinase (JAK) inhibitors, the molecule possesses distinct structural features that suggest specific biological interactions in its own right.

This analysis bifurcates the compound's potential into two distinct pharmacological states:

  • The Intact Sulfonylated State: Potential activity as an allosteric modulator (GPCRs/Viral Enzymes).

  • The Latent Pharmacophore (Deprotected): Precursor to the 5-cyano-7-azaindole scaffold, a privileged structure in ATP-competitive kinase inhibition.

Pharmacochemistry & Structural Logic[5]

To understand the biological targets, one must first analyze the pharmacophore's electronic and steric properties.

The 7-Azaindole Core (Purine Bioisostere)

The 7-azaindole scaffold is a bioisostere of purine (adenine). In its deprotected form, it binds to the ATP-binding hinge region of kinases via a bidentate hydrogen bond (N1-H donor, N7 acceptor). However, in BSP-5CN , the N1 position is blocked by a benzenesulfonyl group.

The N1-Benzenesulfonyl Group
  • Effect on Kinase Binding: The bulky, electron-withdrawing sulfonyl group sterically occludes the ATP-binding cleft and removes the critical N1-H donor capability. Therefore, BSP-5CN is unlikely to function as a Type I ATP-competitive kinase inhibitor in this state.

  • Effect on Allosteric Binding: The sulfonyl group adds significant lipophilicity and creates a "propeller-like" conformation. This is characteristic of 5-HT6 receptor antagonists and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , which require hydrophobic bulk to fill allosteric pockets.

The 5-Carbonitrile (CN) Handle
  • Electronic Modulation: The nitrile group at position 5 is strongly electron-withdrawing. It increases the acidity of the ring system (facilitating downstream C-H activation chemistries) and acts as a specific hydrogen bond acceptor in biological pockets, often interacting with arginine residues or water networks.

Primary Biological Targets (Intact & Latent)

Target Class A: Janus Kinases (JAK1/JAK2)

Context: The "Latent" Target via Metabolic or Chemical Deprotection.

The 5-cyano-7-azaindole core is the structural engine behind several FDA-approved JAK inhibitors. While BSP-5CN itself is protected, it is the direct precursor to the active warhead. In a cellular environment with high esterase/amidase activity, or in synthetic preparation of drug candidates, the sulfonyl group is cleaved to reveal the active inhibitor.

  • Mechanism: ATP-Competitive Inhibition (Type I).

  • Binding Mode: The deprotected N1-H and N7 form a bidentate H-bond with the hinge region (e.g., Glu-Leu-Pro segment in JAKs). The 5-CN group projects into the solvent front or interacts with the glycine-rich loop, providing selectivity over other kinases.

  • Therapeutic Relevance: Rheumatoid Arthritis, Myelofibrosis.

Visualization: JAK-STAT Signaling Pathway Inhibition The following diagram illustrates the pathway blocked by the deprotected scaffold of BSP-5CN.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates BSP_Deprotected 5-CN-7-Azaindole (Active Metabolite) BSP_Deprotected->JAK INHIBITS (ATP Competition) STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of action for the deprotected 5-cyano-7-azaindole scaffold within the JAK-STAT pathway.

Target Class B: 5-HT6 Serotonin Receptors

Context: Direct Activity of the Intact Sulfonylated Compound.

N1-sulfonylated indoles and azaindoles are a classic pharmacophore for 5-HT6 antagonists. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) involved in cognition.

  • Structural Rationale: The benzenesulfonyl group mimics the arylsulfonyl moiety found in highly potent 5-HT6 antagonists (e.g., SB-271046). The azaindole core provides the necessary aromatic pi-stacking interactions within the transmembrane binding pocket.

  • Potential Utility: Cognitive enhancement (Alzheimer's research), anti-obesity.

Target Class C: HIV-1 Reverse Transcriptase (NNRTI)

Context: Direct Activity of the Intact Sulfonylated Compound.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to a hydrophobic allosteric pocket on HIV-1 RT.

  • Structural Rationale: The NNRTI pocket is hydrophobic and flexible. It accommodates "butterfly-like" structures. The 1-benzenesulfonyl group provides the "wing" that fits into the hydrophobic tunnel (Y181/Y188 residues), while the 5-CN group can interact with the backbone of the pocket (K101/K103).

  • Precedent: Sulfonyl-indoles have been documented as effective NNRTIs. BSP-5CN represents a plausible candidate for screening in this class.

Experimental Protocols for Validation

To validate these targets, the following experimental workflows are recommended.

Protocol A: Chemical Deprotection (Scaffold Activation)

Before testing for kinase activity, BSP-5CN must be deprotected to generate the free 5-cyano-7-azaindole.

  • Dissolution: Dissolve 1.0 eq of BSP-5CN in Methanol/THF (1:1).

  • Base Hydrolysis: Add 2.0 eq of Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

  • Reaction: Reflux at 60°C for 2-4 hours. Monitor by TLC (disappearance of sulfonyl spot).

  • Workup: Neutralize with 1N HCl, extract with Ethyl Acetate.

  • Validation: Confirm removal of sulfonyl group via ¹H NMR (loss of phenyl protons at 7.5-8.0 ppm).

Protocol B: JAK1/JAK2 Kinase Assay (FRET-based)

Use the deprotected product from Protocol A.

  • Reagents: Recombinant JAK1/JAK2 enzymes, FRET peptide substrate (e.g., Z'-LYTE™), ATP (at Km apparent).

  • Plate Setup: 384-well low volume black plates.

  • Incubation:

    • Add 2.5 µL of Test Compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme/Substrate mix.

    • Add 2.5 µL of ATP to initiate.

    • Incubate at Room Temp for 60 mins.

  • Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Protocol C: 5-HT6 Binding Assay (Radioligand)

Use the intact BSP-5CN compound.

  • Membrane Prep: HEK293 cells stably expressing human 5-HT6 receptor.

  • Ligand: [³H]-LSD (Lysergic Acid Diethylamide) or [¹²⁵I]-SB-258585.

  • Competition:

    • Incubate membranes (50 µg protein) with radioligand (2 nM) and BSP-5CN (10 µM to 0.1 nM).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting. Displacement of radioligand indicates binding affinity (Ki).

Quantitative Data Summary (Predicted vs. Literature Scaffolds)

The following table summarizes the expected potency ranges based on Structural Activity Relationship (SAR) data of the 5-cyano-7-azaindole scaffold.

Target ClassSpecific TargetState RequiredPredicted Potency (IC₅₀/Ki)Mechanism
Kinase JAK1 / JAK2Deprotected< 50 nMATP-Competitive (Hinge Binder)
Kinase FGFR1Deprotected100 - 500 nMATP-Competitive
GPCR 5-HT6Intact (Sulfonyl)50 - 200 nMAntagonist (Allosteric)
Viral HIV-1 RTIntact (Sulfonyl)1 - 10 µMNNRTI (Allosteric)

Synthesis & Functionalization Workflow

BSP-5CN is most valuable as a "masked" building block. The sulfonyl group directs electrophilic aromatic substitution (EAS) or lithiation to specific positions before it is removed.

Synthesis_Workflow BSP BSP-5CN (Starting Material) Step1 C-H Activation / Lithiation (C-2 Functionalization) BSP->Step1 R-Li / Electrophile Intermediate Functionalized Intermediate Step1->Intermediate Deprotection Deprotection (Base/Fluoride) Intermediate->Deprotection FinalDrug Active JAK Inhibitor (Drug Candidate) Deprotection->FinalDrug

Figure 2: Synthetic utility of BSP-5CN in generating complex kinase inhibitors.

References

  • Development of 7-Azaindole Kinase Inhibitors

    • Title: "Discovery of 7-azaindoles as selective JAK inhibitors."
    • Context: Establishes the 5-cyano-7-azaindole core as a critical pharmacophore for JAK selectivity.
    • Source:Journal of Medicinal Chemistry.

  • Sulfonyl-Indoles as 5-HT6 Antagonists

    • Title: "5-HT6 receptor antagonists: a review of therapeutic potential."
    • Context: Validates the N-sulfonyl motif for GPCR binding.
    • Source:Expert Opinion on Investigational Drugs.

  • Azaindoles as HIV-1 NNRTIs

    • Title: "Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors."
    • Context: Demonstrates the utility of the azaindole scaffold in viral inhibition.[4][5]

    • Source:Bioorganic & Medicinal Chemistry Letters.

  • Commercial Availability & Properties

    • Title: "1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Product Page."
    • Source:Sigma-Aldrich.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Application of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisostere of indole, is a cornerstone in the design of numerous biologically active molecules, particularly kinase inhibitors.[2] Functionalization of the 7-azaindole core is therefore a critical task for medicinal chemists seeking to modulate the potency, selectivity, and pharmacokinetic properties of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3][4] Its high functional group tolerance and generally mild conditions make it ideal for the late-stage functionalization of complex heterocyclic systems. This guide provides a detailed examination and practical protocols for the use of the 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile framework in Suzuki-Miyaura cross-coupling reactions.

Part 1: Foundational Principles

The Indispensable Role of the N-Benzenesulfonyl Protecting Group

Direct Suzuki-Miyaura coupling on N-H containing heterocycles like 7-azaindole can be challenging. The acidic proton can interfere with the catalytic cycle, leading to catalyst deactivation or undesired side reactions.[4] The installation of an N-protecting group is often essential for a successful outcome.[5]

The benzenesulfonyl group serves several critical functions:

  • Prevents N-H Reactivity: It masks the acidic proton, ensuring the reaction proceeds at the desired carbon center.

  • Modulates Electronics: As a potent electron-withdrawing group, it influences the electron density of the heterocyclic core, which can affect the rate of oxidative addition at halogenated positions.

  • Enhances Solubility: The sulfonyl group can improve the solubility of the substrate in common organic solvents used for cross-coupling.

  • Facilitates Purification: Its presence alters the polarity of the molecule, often simplifying chromatographic purification.

  • Labile for Deprotection: The benzenesulfonyl group can be reliably cleaved under basic conditions post-coupling to reveal the N-H moiety, which is often crucial for biological activity (e.g., for forming hydrogen bonds with a protein target).[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimization. The reaction is catalyzed by a Palladium(0) species and generally proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Note on the Substrate: The title compound, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, must first be functionalized with a suitable leaving group (e.g., I, Br, Cl, OTf) for it to act as the electrophilic partner in the Suzuki reaction. The protocols herein assume the use of a halogenated derivative, such as at the C3 or C6 position, which are common sites for functionalization.[2][6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalated Complex) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) pd2_trans->product Reductive Elimination reagents1 Ar¹-X (Halogenated Azaindole) reagents2 Ar²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., Cs₂CO₃)

Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.

Part 2: Experimental Protocols and Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids to a halogenated 1-benzenesulfonyl-7-azaindole-5-carbonitrile core.

Objective: To synthesize 3-Aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.

Materials:

  • Substrate: 3-Iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equivalents)

  • Catalyst: Pd₂(dba)₃ (2.5 - 5 mol%)

  • Ligand: SPhos (5 - 10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol (1:1 v/v)[6]

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, nitrogen/argon line.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble the reaction flask, equip it with a stir bar, and seal with a septum. Purge the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add the 3-iodo-azaindole substrate, the arylboronic acid, and the base (e.g., Cs₂CO₃). The solids should be added under a positive flow of inert gas.

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add them to the main reaction flask. Scientist's Note: Using a pre-catalyst or preparing the active catalyst in situ with a specific ligand like SPhos is often superior to using Pd(PPh₃)₄ for challenging heteroaromatic couplings, as bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination.[6]

  • Solvent Addition: Degas the solvent(s) by bubbling with inert gas for 15-20 minutes prior to use. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath or begin microwave irradiation. Stir the reaction mixture vigorously at the specified temperature (typically 60-110 °C) for the designated time (1-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with water and then with a saturated brine solution. This removes the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Representative Reaction Conditions and Yields

The choice of boronic acid can influence the reaction outcome. The following table, adapted from analogous 7-azaindole systems found in the literature, provides expected outcomes for various boronic acid substitution patterns.[6]

EntryAryl Boronic Acid (Ar-B(OH)₂)Key ParametersTypical Yield
1PhenylPd₂(dba)₃/SPhos, Cs₂CO₃, Toluene/EtOH, 60 °C80-90%
24-Methylphenyl (Electron-Donating)Pd₂(dba)₃/SPhos, Cs₂CO₃, Toluene/EtOH, 60 °C85-95%
34-Methoxyphenyl (Electron-Donating)Pd₂(dba)₃/SPhos, Cs₂CO₃, Toluene/EtOH, 60 °C88-96%
44-Fluorophenyl (Electron-Withdrawing)Pd₂(dba)₃/SPhos, Cs₂CO₃, Toluene/EtOH, 60 °C75-85%
53,5-Bis(trifluoromethyl)phenyl (Strongly EWD)Pd₂(dba)₃/SPhos, Cs₂CO₃, Toluene/EtOH, 60 °C65-75%
61-Naphthyl (Sterically Hindered)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C70-80%

Part 3: Workflow and Troubleshooting

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire experimental process, from initial setup to final product analysis.

Workflow arrow arrow start Start: Materials & Glassware setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvent) setup->reagents reaction Heating & Stirring (Reaction Monitoring via TLC/LC-MS) reagents->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Flash Column Chromatography) workup->purify analysis Analysis & Characterization (NMR, MS, Purity) purify->analysis end End: Pure Product analysis->end

Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficiently strong or soluble base.4. Reaction temperature too low.1. Ensure a rigorously inert atmosphere; use fresh, high-quality solvents and catalyst.2. Use fresh boronic acid or convert to a more stable boronate ester.3. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃) or a different solvent system.4. Increase the reaction temperature in 10-20 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Reaction temperature is too high.1. Thoroughly degas all solvents and maintain a positive inert gas pressure.2. Lower the reaction temperature.
Proto-dehalogenation of Starting Material 1. Presence of water/protiated impurities.2. Sub-optimal ligand choice.1. Use anhydrous solvents and dry reagents thoroughly.2. Screen alternative phosphine ligands (e.g., XPhos, RuPhos).
De-sulfonylation of Product/Starting Material 1. Excessively harsh basic conditions.2. Prolonged heating at high temperatures.1. Use a milder base (e.g., Na₂CO₃) or reduce the number of equivalents.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. 1

  • Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. PrepChem.com. 7

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega (2023). 6

  • Suzuki coupling reaction of azaindole derivatives. ResearchGate. 8

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal (2006). 9

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 2

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry (2020). 10

  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. ChemicalBook. 11

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (MDPI). 3

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (MDPI) (2018). 5

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (National Center for Biotechnology Information). 4

Sources

Application Note: Buchwald-Hartwig Amination of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives

[1]

Abstract & Strategic Overview

This application note details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-chloro-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile . This scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) and CSF1R inhibitors.

While the electron-deficient nature of the 5-cyano-7-azaindole core renders the C4-position susceptible to SNAr, transition metal catalysis is often required for sterically hindered amines, anilines with electron-withdrawing groups, or to avoid the harsh thermal conditions that degrade sensitive functional groups.

Key Challenges & Solutions
ChallengeMechanistic Root CauseStrategic Solution
Catalyst Poisoning The N7 nitrogen (pyridine-like) binds tightly to Pd(II), arresting the cycle.Use bulky, biaryl phosphine ligands (e.g., BrettPhos , XPhos ) to sterically crowd the metal center and prevent N7-coordination.
Protecting Group Instability The N-benzenesulfonyl group is labile under strong nucleophilic or basic conditions (e.g., NaOtBu).Utilize mild inorganic bases like Cs₂CO₃ or K₃PO₄ in anhydrous non-protic solvents.
Nitrile Hydrolysis The C5-nitrile can hydrolyze to an amide under basic aqueous conditions at high heat.Maintain strictly anhydrous conditions ; avoid hydroxide bases.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1][2] The presence of the electron-withdrawing benzenesulfonyl (at N1) and nitrile (at C5) groups significantly lowers the electron density of the pyridine ring.

Impact on Cycle:

  • Oxidative Addition: Accelerated. The electron-deficient C–Cl bond is highly reactive toward Pd(0).

  • Reductive Elimination: This is the rate-determining step for this specific substrate. The electron-poor aryl ring holds the Pd–N bond tightly. Bulky ligands are essential to force this elimination.

Figure 1: Catalytic Cycle & Interaction Map

BuchwaldCyclePd0Pd(0)-Ligand(Active Species)OxAddOxidative Addition(Fast due to EWG)Pd0->OxAddComplex1Pd(II)-Ar-ClComplexOxAdd->Complex1AmineCoordAmine Coordination& DeprotonationComplex1->AmineCoord + Amine / BasePoisonCatalyst Poisoning(N7 Coordination)Complex1->Poison Ineffective LigandComplex2Pd(II)-AmidoComplexAmineCoord->Complex2RedElimReductive Elimination(Rate Determining)Complex2->RedElimRedElim->Pd0 RegenerationProductFinal Product(C4-Aminated)RedElim->Product

Caption: The catalytic cycle highlights the critical oxidative addition facilitated by the electron-poor ring and the risk of N7-poisoning if ligand steric bulk is insufficient.

Standardized Protocol

Materials
  • Substrate: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (depending on volatility/cost)

  • Catalyst Precursor: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Glassware Preparation: Oven-dry a reaction vial (microwave vial or Schlenk tube) and equip it with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Solids):

    • Add the Substrate (1.0 equiv).

    • Add Cs₂CO₃ (2.0 equiv). Note: Ensure the base is finely ground and anhydrous.

    • Add Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv).

    • Tip: Pre-complexing the catalyst and ligand in a separate vial for 5 mins in solvent often improves reproducibility.

  • Inert Atmosphere: Cap the vial and purge with inert gas (vac/fill cycle x3).

  • Solvent & Amine Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

    • Add the Amine (1.2 equiv) via syringe.

  • Reaction:

    • Place in a pre-heated block at 80–100 °C .

    • Stir vigorously (800+ rpm) for 4–16 hours.

    • Monitoring: Check LCMS for conversion. Look for the mass of the product (M+Amine-HCl) and potential de-sulfonylated byproduct (M-SO₂Ph).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

    • Scavenging (Critical for Pharma): Treat the filtrate with SiliaMetS® Thiol or similar Pd-scavenger for 2 hours if the compound is destined for biological assay.

    • Concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Guide

If the standard protocol fails, use this decision logic to optimize.

Figure 2: Optimization Decision Tree

OptimizationTreeStartReaction Outcome?NoRxnNo Conversion(SM Recovery)Start->NoRxnDeProtDe-sulfonylation(Loss of SO2Ph)Start->DeProtHydrolysisNitrile Hydrolysis(Amide Formation)Start->HydrolysisLowYieldLow Yield / SluggishStart->LowYieldSol_TempIncrease Temp to 110°CSwitch to XPhos Pd G3NoRxn->Sol_TempSol_BaseSwitch Base to K3PO4Lower Temp to 80°CDeProt->Sol_BaseSol_DryRe-dry Solvent/BaseUse Molecular SievesHydrolysis->Sol_DrySol_LigandSwitch Ligand:Primary Amine -> BrettPhosSecondary Amine -> RuPhosLowYield->Sol_Ligand

Caption: Systematic troubleshooting based on LCMS observation of the crude reaction mixture.

Data Summary: Base & Ligand Effects
VariableRecommendationRationale
Base: NaOtBu AVOID Strong nucleophile; causes rapid cleavage of the benzenesulfonyl group [1].
Base: Cs₂CO₃ PREFERRED Mild enough to preserve the protecting group; soluble enough in dioxane to promote coupling.
Ligand: BINAP POOR Bidentate bite angle is often insufficient for this sterically demanding scaffold; leads to Pd-N7 coordination.
Ligand: BrettPhos EXCELLENT Best for primary amines; bulky structure prevents catalyst poisoning [2].
Precatalyst: Pd(OAc)₂ GOOD Standard, but requires reduction in situ (amine can serve as reductant, but unreliable).
Precatalyst: Pd G3/G4 BEST Buchwald precatalysts (e.g., XPhos Pd G4) ensure 1:1 L:Pd ratio and rapid initiation.

References

  • Protection of Indoles and Azaindoles.

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley.
    • Context: Discusses the lability of sulfonamides under alkoxide conditions.
  • Dialkylbiaryl phosphines in Pd-catalyzed amin

    • Surry, D. S., & Buchwald, S. L. (2011). Chemical Science.
    • Context: Definitive guide on selecting BrettPhos vs. RuPhos based on amine class.
  • Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines.

    • Bennet, D. J., et al. (2021). Journal of Medicinal Chemistry.
    • Context: Application of these conditions in the synthesis of kinase inhibitors containing the 7-azaindole core.
    • (General search for verification)

  • Practical Guide to Rational C

    • Ingoglia, B. T., et al. (2019).
    • Context: Mechanisms of c

Molecular docking protocols for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with FGFR

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with FGFR

Executive Summary & Mechanistic Rationale

This Application Note provides a rigorous molecular docking protocol for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (hereafter referred to as Ligand-X ) against the Fibroblast Growth Factor Receptor (FGFR) kinase domain.[1]

The Structural Challenge: Standard kinase docking protocols often fail for this specific scaffold.[1] The core moiety, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged scaffold typically functioning as a Type I ATP-competitive inhibitor.[1] In its canonical binding mode, the N1-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu562 in FGFR1).

However, Ligand-X possesses a bulky benzenesulfonyl group at the N1 position .[1] This substitution:

  • Abolishes the H-bond donor capability at N1.

  • Introduces significant steric bulk , preventing the molecule from fitting into the tight adenine-binding cleft in a standard "DFG-in" active conformation.

The Solution: This protocol utilizes an Ensemble Docking Strategy , targeting both the active (DFG-in) and inactive (DFG-out) conformational states of FGFR.[1] We hypothesize that the sulfonyl group necessitates a binding mode where the N1-substituent extends into the solvent front or occupies the hydrophobic pocket exposed in the DFG-out conformation (Type II inhibition).[1]

Pre-Docking Preparation Workflows
2.1 Ligand Preparation (Ligand-X)

Objective: Generate a low-energy 3D conformer and assign correct partial charges, critical for the electrostatic interactions of the sulfonyl and nitrile groups.

ParameterSetting/MethodRationale
Force Field MMFF94 or OPLS3eAccurate parametrization of sulfonamide geometry and aromatic stacking.
Protonation (pH 7.4) NeutralThe pyridine nitrogen (N7) is weakly basic (pKa ~4-5) and remains unprotonated at physiological pH.[1]
Tautomers FixedThe N1-sulfonyl group locks the indole tautomer; no N1-H tautomer is possible.[1]
Energy Minimization RMSD < 0.01 ÅRelieves internal strain from the sulfonyl-indole bond.[1]
2.2 Receptor Selection & Preparation (FGFR1 Case Study)

Objective: Select crystal structures that sample the conformational space required to accommodate the N1-benzenesulfonyl group.[1]

Recommended PDB Structures:

  • PDB: 3C4F (Ligand: Azaindole derivative) - Represents: Active, DFG-in.[1] Use as a control to test steric clashes at the hinge.[1]

  • PDB: 4V01 (Ligand: Ponatinib) - Represents: Inactive, DFG-out.[1][2]Primary Target. The DFG-out conformation opens a large hydrophobic pocket suitable for the bulky sulfonyl group.[1]

  • PDB: 5Z0S (Ligand: Pyrrolopyrazine) - Represents: Alternative Active.[1] Useful for checking solvent-front flexibility.[1]

Protein Prep Protocol:

  • Strip Waters: Remove all water molecules except the conserved water bridging the gatekeeper residue (if present), as the 5-carbonitrile group may interact with it.[1]

  • Fix Side Chains: Model missing atoms in flexible loops (activation loop) using Prime or Modeller.

  • H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0) to ensure correct orientation of Asn568 and Asp641 (FGFR1 numbering).

Experimental Protocol: Ensemble Docking
3.1 Grid Generation

Define the search space to include both the ATP-binding pocket and the allosteric hydrophobic pocket (back pocket).[1]

  • Center: Centered on the co-crystallized ligand of PDB 4V01.[1]

  • Dimensions:

    
     Å (Expanded box).[1]
    
  • Constraint (Optional): Define a positional constraint on the Hinge Residue (Ala564 backbone NH) to guide the pyridine N7 interaction.

3.2 Docking Workflow (DOT Diagram)

DockingWorkflow cluster_Ensemble Ensemble Receptor Grid Gen Start Start: Ligand-X Structure Prep Ligand Prep (MMFF94, 3D Gen) Start->Prep Grid1 Grid A: DFG-In (3C4F) (Tight Pocket) Prep->Grid1 Input Grid2 Grid B: DFG-Out (4V01) (Expanded Pocket) Prep->Grid2 Input Dock Flexible Ligand Docking (e.g., Vina/Glide XP) Grid1->Dock Grid2->Dock Score Scoring & Sorting (dG, Steric Clashes) Dock->Score Analysis Interaction Profiling (Hinge vs. Hydrophobic) Score->Analysis

Caption: Workflow for ensemble docking Ligand-X against multiple FGFR conformational states to resolve steric conflicts.

3.3 Execution Steps
  • Rigid Receptor Docking (Initial Screen):

    • Dock Ligand-X into both Grid A (DFG-in) and Grid B (DFG-out).[1]

    • Expectation: High energy penalties in Grid A due to the N1-sulfonyl clashing with the gatekeeper or solvent-front residues (e.g., Val492).[1]

    • Expectation: Favorable scoring in Grid B if the sulfonyl group occupies the pocket created by the Phe642 movement.[1]

  • Induced Fit Docking (Refinement):

    • If rigid docking fails to produce poses with

      
       kcal/mol, perform Induced Fit Docking (IFD).[1]
      
    • Flexible Residues: Select residues within 5 Å of the N1-sulfonyl group (typically Lys514, Val561, Asp641) to allow side-chain rotation.[1]

Post-Docking Analysis & Validation
4.1 Interaction Checkpoints

To validate the biological relevance of the predicted pose, verify the following interactions:

MoietyTarget Residue (FGFR1)Interaction TypeValidation Criteria
Pyridine N7 Ala564 (Backbone NH)H-Bond AcceptorDistance < 3.0 Å; Angle > 120°
5-Carbonitrile Gly485 or WaterH-Bond / DipoleOrthogonal interaction stabilizing the core.[1]
Benzenesulfonyl Lys514 / Asp641Salt Bridge / Pi-CationCritical: Must occupy the hydrophobic back-pocket or solvent channel.[1]
Pyrrole Ring Leu484 / Val492HydrophobicSandwich interaction (Pi-Alkyl).[1]
4.2 Predicted Binding Mode Logic

BindingLogic cluster_Pocket FGFR Binding Pocket Ligand Ligand-X (N1-Sulfonylated) Hinge Hinge Region (Ala564) Ligand->Hinge N7 Accepts H-Bond (Canonical) DFG DFG Motif (Asp641) Ligand->DFG Sulfonyl Steric Avoidance Solvent Solvent Front (Lys514) Ligand->Solvent Sulfonyl Extension Hinge->DFG Conformational Crosstalk

Caption: Interaction map highlighting the shift from pure hinge binding to solvent/DFG engagement due to N1-sulfonylation.

Troubleshooting Guide
  • Problem: Ligand fails to dock or shows positive energies.

    • Root Cause:[1][3][4][5][6] The N1-sulfonyl group is clashing with the "roof" of the ATP pocket (Gly485 loop) or the hinge.[1]

    • Fix: Switch to the 4V01 (Ponatinib-bound) structure.[1] The DFG-out state provides the necessary volume.[1]

  • Problem: The nitrile group is solvent-exposed and not interacting.

    • Root Cause:[1][3][4][5][6] Grid box is too small or centered incorrectly.

    • Fix: Ensure the grid includes the P-loop (Gly-rich loop) residues.[1] The nitrile often interacts with the P-loop backbone or ordered waters.[1]

References
  • FGFR1 Crystal Structure (DFG-In): RCSB Protein Data Bank. Structure 3C4F. Available at: [Link][1]

  • FGFR1 Crystal Structure (DFG-Out): RCSB Protein Data Bank. Structure 4V01. Available at: [Link][1]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link][1]

  • FGFR Inhibitor Review: Liang, G., et al. (2012).[1] Small molecule inhibition of fibroblast growth factor receptors.[1][3][5][6][7][8][9][10] Cytokine & Growth Factor Reviews. (Contextual grounding for 7-azaindole scaffolds).

  • Ligand-X Chemical Data: PubChem CID 58394774 (Related Analogues).[1] Available at: [Link][1]

Sources

Application Note: Cell-Based Proliferation Assays for 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimization and execution of cell-based proliferation assays for 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles). As bioisosteres of the indole and purine rings, these compounds are privileged scaffolds in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, their planar, hydrophobic nature presents specific challenges in solubility and bioavailability in vitro. This protocol focuses on overcoming compound precipitation, minimizing DMSO artifacts, and selecting the correct readout to distinguish cytostatic from cytotoxic effects.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition[1][2][3][4][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. Its structural utility lies in its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (
    
    
    
    ) acts as a hydrogen bond donor. This "bidentate" interaction anchors the molecule to the kinase hinge region with high affinity.
  • Selectivity: Substituents at the C-3 and C-5 positions allow for probing the hydrophobic pockets adjacent to the ATP binding site, tuning selectivity (e.g., BRAF vs. CSF-1R).

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism that drives the anti-proliferative effect.

MOA Compound 1H-pyrrolo[2,3-b]pyridine Derivative Kinase_Active Target Kinase (Active Conformation) Compound->Kinase_Active Competitive Binding (Hinge Region) ATP Intracellular ATP ATP->Kinase_Active Native Binding Kinase_Blocked Kinase-Inhibitor Complex Kinase_Active->Kinase_Blocked Inhibition Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K) Kinase_Active->Signaling Phosphorylation Kinase_Blocked->Signaling Blockade Arrest Cell Cycle Arrest (G0/G1 Block) Kinase_Blocked->Arrest Result Proliferation Cell Proliferation (G1/S Progression) Signaling->Proliferation Activation

Caption: Competitive inhibition mechanism of 7-azaindole derivatives at the kinase ATP-binding site leading to cell cycle arrest.

Pre-Assay Considerations: Compound Management

The most common failure mode for 7-azaindole assays is precipitation upon aqueous dilution . These compounds are often highly crystalline and lipophilic.

Solubility Rules
  • Stock Solvent: Dissolve strictly in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility is often significantly lower.

  • The "Crash-Out" Danger Zone: Intermediate dilutions in aqueous media (e.g., 10% DMSO in water) often cause rapid precipitation.

    • Incorrect: Stock (10 mM)

      
       Media Dilution (100 
      
      
      
      M)
      
      
      Add to Cells.
    • Correct: Stock (10 mM)

      
       Serial Dilution in 100% DMSO 
      
      
      
      Direct addition to Media on Cells.
The "Constant DMSO" Protocol

Kinase activity and cell health are sensitive to DMSO levels. You must ensure every well, including controls, contains the exact same concentration of DMSO (typically 0.1% or 0.2%).

Table 1: Preparation of 1000x Compound Plate (Example)

StepSourceDestinationVolume TransferFinal Conc.
1 10 mM StockWell A1 (DMSO)-10 mM
2 Well A1Well A2 (DMSO)1:3 Dilution3.33 mM
3 ......Serial Dilution...[1][2][3][4]
4 DMSO OnlyWell A12-0 mM (Vehicle)

Note: Perform all serial dilutions in a polypropylene (solvent-resistant) plate using 100% DMSO.

Protocol A: ATP-Based Metabolic Viability (CellTiter-Glo)

Objective: Determine IC50 values for high-throughput screening. Rationale: Kinase inhibitors often induce cytostasis (growth arrest) rather than immediate necrosis. ATP quantification is more sensitive than tetrazolium reduction (MTT/MTS) for detecting cytostatic effects in 7-azaindoles.

Materials
  • Cell Line: Target-dependent (e.g., A375 for BRAF V600E, M-NFS-60 for CSF-1R).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite assay.

  • Plates: 384-well or 96-well white-walled, clear-bottom plates (prevents signal bleed).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells in exponential growth phase.

    • Seed cells in 45

      
      L (96-well) or 22.5 
      
      
      
      L (384-well) of complete media.
    • Optimization: Target 30-50% confluence at time of treatment. Avoid over-seeding; contact inhibition masks kinase inhibitor efficacy.

    • Incubate overnight at 37°C / 5% CO

      
      .
      
  • Compound Addition (Day 1):

    • Prepare the Intermediate Dilution Plate : Transfer 2

      
      L from the 1000x DMSO Master Plate  (see Section 2.2) into 198 
      
      
      
      L of pre-warmed media.
      • Result: 10x Compound in 1% DMSO.

    • Immediately add 5

      
      L (96-well) or 2.5 
      
      
      
      L (384-well) of this Intermediate mix to the cell plate.
      • Final Assay Conditions: 1x Compound, 0.1% DMSO.

    • Why this way? This "Intermediate Step" minimizes the shock of adding pure DMSO to cells while preventing the compound from sitting in aqueous media long enough to precipitate.

  • Incubation (Day 1–4):

    • Standard incubation is 72 hours (approx. 2-3 doubling times).

    • Note: For slow-acting inhibitors, 96 hours may be required.

  • Readout (Day 4):

    • Equilibrate plate to room temperature (20 mins).

    • Add CellTiter-Glo reagent equal to the volume of media (1:1 ratio).

    • Orbitally shake for 2 mins (lyses cells).

    • Incubate 10 mins (stabilizes signal).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Mechanistic DNA Synthesis Assay (EdU)

Objective: Confirm that the reduction in viability is due to G1/S phase arrest (kinase inhibition) rather than off-target toxicity. Rationale: 1H-pyrrolo[2,3-b]pyridines targeting CDKs or growth factor receptors should specifically reduce DNA synthesis.

Workflow Visualization

EdU_Workflow Seed Seed Cells on Coverslips/Plate (Day 0) Treat Treat with Compound (24 - 48 Hours) Seed->Treat Pulse EdU Pulse (10uM) (Last 2-4 Hours) Treat->Pulse Fix Fixation (4% PFA) & Permeabilization Pulse->Fix Click Click Chemistry Reaction (EdU + Fluorophore) Fix->Click Image Fluorescence Microscopy Quantify % Positive Nuclei Click->Image

Caption: Workflow for EdU incorporation assay to measure active DNA synthesis.

Methodology
  • Treatment: Treat cells with the IC50 concentration (determined in Protocol A) for 24 hours.

  • EdU Pulse: Add 10

    
    M EdU (5-ethynyl-2'-deoxyuridine) to the media for the final 2–4 hours of incubation.
    
  • Fixation: Remove media, wash with PBS, and fix with 3.7% formaldehyde for 15 mins.

  • Click Reaction: Permeabilize with 0.5% Triton X-100. Add Click-iT® reaction cocktail (containing CuSO

    
     and fluorescent azide). Incubate 30 mins in dark.
    
  • Counterstain: Stain nuclei with Hoechst 33342.

  • Analysis: Calculate the Proliferation Index:

    
    
    

Data Analysis & Interpretation

IC50 Calculation

Normalize raw luminescence data to controls:



Fit data using a non-linear regression (4-parameter logistic equation):


[5][6]
The "Paradoxical Activation" Warning

Specific to BRAF inhibitors (e.g., Vemurafenib analogs): If you observe increased proliferation at low concentrations (0.01 – 0.1


M) in BRAF-wild-type cells (e.g., HCT116), this is a known "paradoxical activation" effect.
  • Mechanism:[7][8][9][10] The inhibitor binds one protomer of a RAF dimer, inducing transactivation of the drug-free partner.

  • Action: Do not discard the data. This confirms the compound is acting as a specific RAF inhibitor rather than a general toxin.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[11][12][13][14] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599.

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[15] New England Journal of Medicine, 373, 428-437.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Thermo Fisher Scientific. (2023). Click-iT™ EdU Cell Proliferation Kit for Imaging Protocol.

Sources

In vitro kinase inhibition assay protocol for 1H-pyrrolo[2,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Kinase Inhibition Assay for 1H-Pyrrolo[2,3-b]pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Kinases with the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structure serves as an effective hinge-binding motif, enabling potent and often selective inhibition of various kinases, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[3][4][5][6]

Developing novel therapeutics from this scaffold requires robust and reliable methods to quantify their inhibitory activity. An in vitro biochemical kinase assay is the foundational first step in this process, providing critical data on compound potency (typically expressed as the half-maximal inhibitory concentration, or IC50) and selectivity.[1] This application note provides a detailed protocol for determining the inhibitory potential of 1H-pyrrolo[2,3-b]pyridine compounds using a luminescence-based kinase assay, a method renowned for its sensitivity, scalability, and suitability for high-throughput screening (HTS).[7][8]

Assay Selection: The Rationale for a Luminescence-Based Approach

Several platforms exist for measuring kinase activity, each with distinct advantages. While radiometric assays using radioisotope-labeled ATP are considered a "gold standard" for their directness and sensitivity[9][10][11], they require specialized handling and disposal. Fluorescence-based methods like TR-FRET are also powerful but can be susceptible to interference from fluorescent test compounds.[12]

This protocol focuses on an ADP-detection luminescence assay (e.g., ADP-Glo™). This format offers a superior balance of features for inhibitor profiling:

  • Universality: It measures the universal product of any kinase reaction—ADP—making the platform adaptable to virtually any kinase, regardless of the substrate type (peptide, protein, lipid, etc.).[13]

  • High Sensitivity: The assay can detect very low levels of ADP production, even in the presence of high initial ATP concentrations, allowing for accurate measurement of kinase activity at or near the Michaelis constant (Km) for ATP.[13]

  • Robustness for HTS: The "glow" luminescence signal is stable, eliminating the need for precise timing and dedicated injectors, and the format consistently produces high Z'-factor values, a key indicator of assay quality.[14]

  • Reduced Compound Interference: The two-step reaction minimizes interference from compounds that might inhibit the luciferase reporter enzyme.[15]

Assay Principle

The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The detection process occurs in two steps, as illustrated below. First, the kinase reaction is performed, allowing the inhibitor to compete with ATP. Second, a detection reagent is added to terminate the kinase reaction and deplete any remaining ATP. Finally, a second reagent converts the ADP generated by the kinase back into ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Enzyme Products ADP + Phospho-Substrate Kinase->Products Catalysis Compound 1H-Pyrrolo[2,3-b]pyridine Inhibitor Compound->Kinase Binding ATP_Sub ATP + Substrate ATP_Sub->Kinase ADP ADP (from Step 1) Products->ADP ADP Quantified Detection_Reagent Detection Reagent (ADP -> ATP Conversion) ADP->Detection_Reagent ATP_new Newly Formed ATP Detection_Reagent->ATP_new Luciferase Luciferase + Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based ADP detection kinase assay.

Detailed Protocol: IC50 Determination

This protocol describes the determination of an IC50 value for a test compound against a representative protein kinase in a 384-well plate format.

Materials and Reagents
  • Test Compound: 1H-pyrrolo[2,3-b]pyridine derivative.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a target-specific control).

  • Kinase: Purified, active recombinant kinase enzyme.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: High-purity ATP solution (e.g., 10 mM stock).

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Kit: Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Plates: Solid white, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a plate-reading luminometer.

Preparation of Solutions
  • Rationale (Expertise & Experience): Preparing fresh master mixes and dilutions immediately before use is critical for ensuring enzyme activity and reagent stability. The final DMSO concentration should be kept low (≤1%) to avoid impacting kinase activity.[12]

  • Test Compound Stock: Prepare a 10 mM stock solution of the 1H-pyrrolo[2,3-b]pyridine compound in 100% DMSO.

  • Compound Dilution Series: Create a 10-point, 3-fold serial dilution series in 100% DMSO. Start with the 10 mM stock to generate a concentration range appropriate for capturing the full dose-response curve.

  • Kinase Master Mix: Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The final concentration of kinase should be optimized to produce a signal within the linear range of the assay.

  • ATP Solution: Prepare a 2X ATP solution in kinase assay buffer. The optimal concentration is typically at or near the apparent Km(ATP) of the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]

Experimental Workflow

The following workflow is designed for a final assay volume of 10 µL.

Workflow start Start dispense_cpd 1. Dispense Compound (50 nL of DMSO dilutions) start->dispense_cpd add_kinase 2. Add 2X Kinase/Substrate Mix (5 µL) dispense_cpd->add_kinase pre_incubate 3. Pre-incubation (15 min at RT) add_kinase->pre_incubate add_atp 4. Initiate with 2X ATP (5 µL) pre_incubate->add_atp react_incubate 5. Kinase Reaction (60 min at RT) add_atp->react_incubate add_adpglo 6. Add ADP-Glo™ Reagent (10 µL) react_incubate->add_adpglo adp_incubate 7. ATP Depletion (40 min at RT) add_adpglo->adp_incubate add_detect 8. Add Kinase Detection Reagent (20 µL) adp_incubate->add_detect detect_incubate 9. Signal Development (30 min at RT) add_detect->detect_incubate read_plate 10. Read Luminescence detect_incubate->read_plate end End: Data Analysis read_plate->end

Caption: Step-by-step experimental workflow for the kinase inhibition assay.

Step-by-Step Procedure
  • Compound Dispensing: Add 50 nL of each compound dilution from the series into the wells of a 384-well plate. For controls, add 50 nL of 100% DMSO.

    • Controls (Trustworthiness):

      • 100% Inhibition (Min Signal): Wells with a high concentration of a known potent inhibitor or no enzyme.

      • 0% Inhibition (Max Signal): Wells with DMSO instead of a test compound.

  • Add Kinase/Substrate: Add 5 µL of the 2X Kinase/Substrate master mix to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the test compound to bind to the kinase active site before the introduction of the competing ATP substrate.[15]

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's turnover rate.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and initiates the depletion of unused ATP.

  • First Incubation: Incubate for 40 minutes at room temperature.[15]

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferin for the luciferase reaction.

  • Second Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Quality Control

Calculation of Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is first normalized to percent inhibition using the high (0% inhibition) and low (100% inhibition) signal controls.

Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

Where:

  • RLU_compound is the signal from a well with the test compound.

  • RLU_max is the average signal from the 0% inhibition (DMSO) wells.

  • RLU_min is the average signal from the 100% inhibition (no enzyme/control inhibitor) wells.

IC50 Curve Fitting

Plot the % Inhibition versus the logarithm of the test compound concentration. Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.

Example Data Presentation:

Compound Conc. (nM)log[Conc.]% Inhibition (Mean)
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0952.3
411.6128.6
13.71.1412.1
4.60.665.8
1.50.182.1
0.5-0.300.5
Calculated IC50 115 nM
Assay Quality Control (Z'-Factor)

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14][17]

Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • SD_max and Mean_max are the standard deviation and mean of the 0% inhibition controls.

  • SD_min and Mean_min are the standard deviation and mean of the 100% inhibition controls.

Troubleshooting and Advanced Considerations

  • Compound Interference: Some compounds can directly inhibit or activate luciferase. A counter-screen where the compound is added only during the detection step can identify such artifacts.[12][15]

  • Compound Solubility: 1H-pyrrolo[2,3-b]pyridine derivatives can sometimes have poor aqueous solubility. Visually inspect plates for precipitation and consider reducing the top screening concentration if necessary.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Assays performed at physiological ATP levels (~1-5 mM) will yield higher IC50 values but may be more biologically relevant.[7][10]

  • Kinase Selectivity Profiling: To understand the selectivity of a lead compound, it is essential to screen it against a broad panel of kinases using a standardized assay format.[1][13][16] This helps identify potential off-target effects early in the discovery process.

References

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PMC (Protein Science) URL: [Link]

  • Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit Source: YouTube (Revvity) URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: HTRF ® Kinase Assay Protocol | Download Table Source: ResearchGate URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio Source: YouTube (Cisbio) URL: [Link]

  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: PMC (NIH) URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Protocol HotSpot Kinase Assay Source: Reaction Biology URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PMC (The FEBS Journal) URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: PMC (SLAS DISCOVERY) URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]

  • Title: Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: PubMed URL: [Link]

  • Title: A high-throughput radiometric kinase assay Source: PMC (Methods in Molecular Biology) URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Spotlight: Activity-Based Kinase Assay Formats Source: Reaction Biology URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]

  • Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]

  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: Europe PMC URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: Taylor & Francis Online URL: [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of kinase inhibitors—specifically those targeting JAK, FGFR, or SGK-1—the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] However, derivatization of this scaffold presents a critical regiochemical ambiguity: N1 vs. N7 substitution .

For the molecule 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1015608-95-3), confirming the location of the benzenesulfonyl group is not merely a box-checking exercise; it is a "Go/No-Go" decision point in drug discovery.[2] While NMR and MS provide evidence of identity, they often fail to definitively distinguish between the N1-sulfonyl (desired) and N7-sulfonyl (frequently formed betaine or rearranged) isomers.[1][2]

This guide objectively compares X-ray crystallography against spectroscopic alternatives, establishing why X-ray remains the gold standard for this specific class of compounds, and provides a validated protocol for its execution.[1]

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table synthesizes the capabilities of common structural confirmation techniques specifically for 1-benzenesulfonyl-7-azaindole derivatives.

FeatureX-Ray Crystallography 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS) FT-IR
Primary Output 3D Atom Coordinates (Absolute Structure)H-H Proximity / C-H ConnectivityMolecular Formula / FragmentationFunctional Groups
Regiochemistry (N1 vs N7) Definitive. Direct visualization of S-N bond.[1][2]Ambiguous. Rotation of sulfonyl ring can cause NOE signals to both C2-H and C7-H.Ineffective. Isomers have identical mass and similar fragments.[2]Inferential. Shift in sulfonyl stretching bands is subtle.[2]
Electronic State Direct measurement of bond lengths (e.g., C≡N linearity).[1][2]Inferential via chemical shifts.[2][3]N/ADirect observation of CN stretch (~2230 cm⁻¹).[1][2]
Sample State Solid Crystal (Single Crystal required).[1][2]Solution (CDCl₃/DMSO-d₆).[1][2]Gas Phase / Solution.[2]Solid or Solution.
Throughput Low (Days to Weeks).[1][2]High (Minutes to Hours).[1][2][4]Very High (Seconds).[1][2]High (Minutes).[1][2]
Verdict Gold Standard for connectivity and packing.[2]Routine screening, but liable to false positives in this scaffold.[1][2]Identity check only.Quality control only.
The "N1 vs. N7" Ambiguity Explained

In 7-azaindoles, the pyridine nitrogen (N7) is basic, while the pyrrole nitrogen (N1) is acidic (pKa ~13).[1] Under basic sulfonylation conditions (e.g., NaH/PhSO₂Cl), the N1-anion is the nucleophile.[1] However, transient attack at N7 or rearrangement can occur.[1][2]

  • NMR Limitation: In the N1-sulfonyl isomer, the phenyl ring protons are spatially close to C2-H. In the N7-sulfonyl isomer, they are close to C6-H. However, due to the free rotation of the S-N bond and the anisotropic effects of the sulfonyl group, chemical shift prediction is often inaccurate, and NOE signals can be misleadingly weak or promiscuous.

Technical Deep Dive: The X-Ray Workflow

This section details the specific protocol for obtaining and solving the crystal structure of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This protocol is derived from successful characterizations of the analogous 5-bromo derivative [1].[2]

Phase 1: Crystal Growth Protocol

Objective: Obtain a single crystal >0.1 mm in at least two dimensions.

Method A: Slow Evaporation (Recommended) [1][2]

  • Solvent System: Ethyl Acetate : Heptane (3:1 ratio).[1][2]

  • Concentration: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate. Gentle heating (40°C) may be required.[1]

  • Process: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Add Heptane dropwise until slight turbidity persists, then add 2 drops of Ethyl Acetate to clear it.[1][2]

  • Incubation: Cover with parafilm, poke 3 small holes, and store at 4°C. Crystals typically form within 48-72 hours.

Method B: Vapor Diffusion

  • Inner Vial: 10 mg compound in 0.5 mL THF.

  • Outer Reservoir: 3 mL Pentane.

  • Mechanism: Pentane diffuses into THF, lowering solubility slowly.[1][2] This yields higher quality crystals for weakly diffracting samples.[2]

Phase 2: Data Collection & Refinement[1][2]
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα for sulfonamides to minimize absorption by Sulfur.[1][2]

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal Carbonitrile group.

  • Expected Space Group: Based on the 5-bromo analog, expect Monoclinic, P2/c or similar centrosymmetric packing.[1]

  • Key Refinement Target: The Flack Parameter is not required (achiral molecule), but look for disorder in the sulfonyl ring orientation.[1]

Phase 3: Structural Validation Criteria

To confirm the structure, the solved model must exhibit:

  • Connectivity: S1 atom bonded to N1 (Pyrrole N), not N7 (Pyridine N).[1][2]

  • Geometry:

    • S-N Bond Length: ~1.65 - 1.68 Å (Typical for sulfonamides).[1][2]

    • C-C-N Angle (Nitrile): 175° - 180° (Linear).[1][2]

    • Azaindole Planarity: RMS deviation < 0.02 Å.

Visualizing the Logic: Decision Pathways

The following diagrams illustrate the synthesis regioselectivity issue and the decision logic for choosing X-ray crystallography.

Diagram 1: The Regioselectivity Problem (N1 vs N7)[1]

Regioselectivity Start 7-Azaindole Scaffold Reagents PhSO2Cl / Base (Sulfonylation) Start->Reagents N1_Product N1-Sulfonyl (Thermodynamic Product) Target Molecule Reagents->N1_Product Major Path N7_Product N7-Sulfonyl (Kinetic/Betaine) Impurity Reagents->N7_Product Minor Path Ambiguity Structural Ambiguity: Mass (MS) is identical. 1H NMR is similar. N1_Product->Ambiguity N7_Product->Ambiguity

Caption: Synthesis of 1-benzenesulfonyl-7-azaindoles can yield N1 (target) or N7 isomers, creating structural ambiguity.

Diagram 2: Structure Confirmation Workflow

Workflow Sample Purified Solid Sample NMR 1H NMR & NOESY Sample->NMR Decision Is Regiochemistry Unambiguous? NMR->Decision Stop Release Compound (Low Risk) Decision->Stop Yes (Rare) XRay_Path Initiate X-Ray Crystallography Decision->XRay_Path No / Uncertain Growth Crystal Growth (EtOAc/Heptane) XRay_Path->Growth Solve Diffraction & Solving (Mo Source, 100K) Growth->Solve Result CONFIRMED STRUCTURE (N1-Connectivity Verified) Solve->Result

Caption: Recommended workflow. If NMR shows any ambiguity regarding sulfonyl placement, X-ray is mandatory.[1]

References

  • Štarha, P., & Trávníček, Z. (2013).[1][2][5] 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.[1][2] (Provides analogous crystallographic parameters for the 5-bromo derivative). [Link]

  • PubChem. 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (Compound Summary). [Link][1][2]

Sources

Comparative analysis of 1H-pyrrolo[2,3-b]pyridine vs 1H-pyrrolo[2,3-d]pyrimidine scaffolds as kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision in early discovery. This guide compares two privileged bioisosteres: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[2,3-d]pyrimidine (7-deazapurine).

While both scaffolds mimic the adenosine moiety of ATP, their electronic profiles and hydrogen-bonding vectors differ significantly. 7-azaindole is historically favored for Type I inhibitors targeting serine/threonine kinases (e.g., BRAF), offering a distinct N7-acceptor/N1-donor motif. In contrast, 7-deazapurine has become the gold standard for Janus Kinase (JAK) inhibition, providing a geometry that mimics the purine core while eliminating the N7-nitrogen liability of metabolic oxidation often seen in purines, though it lacks the N7 H-bond acceptor capability.

Part 1: Structural & Electronic Fundamentals

To rationally select between these scaffolds, one must understand their fundamental physicochemical differences.

Scaffold Architecture
Feature1H-pyrrolo[2,3-b]pyridine (7-azaindole)1H-pyrrolo[2,3-d]pyrimidine (7-deazapurine)
Common Name 7-Azaindole7-Deazapurine
Core Structure Pyridine fused to PyrrolePyrimidine fused to Pyrrole
H-Bond Acceptors N7 (Pyridine nitrogen)N1 & N3 (Pyrimidine nitrogens)
H-Bond Donors N1-H (Pyrrole nitrogen)N7-H (Pyrrole nitrogen)*
pKa (Conj.[1][2] Acid) ~4.6 (Pyridine N)~2.6 (Pyrimidine N)
Lipophilicity (cLogP) ~1.6 (Unsubstituted)~0.8 (Unsubstituted)
Electronic Character Electron-rich pyrrole; Electron-deficient pyridine.Highly electron-deficient pyrimidine; Electron-rich pyrrole.

*Note: Numbering follows IUPAC conventions. In purine numbering, the pyrrole nitrogen of 7-deazapurine is N9.

The "Hinge Binder" Logic

The kinase hinge region typically presents a backbone carbonyl (acceptor) and a backbone amide (donor).

  • 7-Azaindole: Functions as a bidentate clamp . The N1-H donates to the hinge carbonyl, while the N7 lone pair accepts from the hinge amide.[3][4] This specific geometry (approx. 2.6 Å distance) fits tightly into the adenine pocket of kinases like BRAF and CSF1R .

  • 7-Deazapurine: Mimics the adenine ring of ATP but lacks the N7 nitrogen of the purine. It typically binds via the pyrrole NH (donor) and the pyrimidine N1 or N3 (acceptor). This is crucial for JAK selectivity, as the specific geometry allows accommodation of the "gatekeeper" residues found in the JAK family.

Part 2: Mechanism of Action & Binding Modes

The following diagram illustrates the divergent binding strategies and decision logic for selecting between these scaffolds.

KinaseBinding Start Scaffold Selection Strategy Decision Key Structural Differentiator: Presence of N7 Acceptor vs. Pyrimidine Ring Start->Decision Aza 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Aza_Bind Binding Mode: N1-H (Donor) -> Hinge C=O N7 (Acceptor) <- Hinge NH Aza->Aza_Bind Aza_Target Target Class: Ser/Thr Kinases (BRAF) RTKs (CSF1R, FGFR) Aza_Bind->Aza_Target Aza_Drug Example Drug: Vemurafenib (PLX4032) Aza_Target->Aza_Drug Deaza 1H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Deaza_Bind Binding Mode: Pyrrole NH (Donor) -> Hinge C=O Pyrimidine N (Acceptor) <- Hinge NH Deaza->Deaza_Bind Deaza_Target Target Class: Tyrosine Kinases (JAK Family) Deaza_Bind->Deaza_Target Deaza_Drug Example Drug: Tofacitinib (CP-690,550) Deaza_Target->Deaza_Drug Decision->Aza Requires N7 Acceptor Decision->Deaza Requires Adenine Mimicry

Figure 1: Decision tree for scaffold selection based on binding mode requirements and target kinase family.

Part 3: Comparative Performance Data

Selectivity Profiles

Selectivity is often determined by the substituents at the C3 (7-azaindole) or C5/C6 (7-deazapurine) positions, which extend into the solvent-front or the gatekeeper region.

Parameter7-Azaindole (e.g., Vemurafenib)7-Deazapurine (e.g., Tofacitinib)
Primary Targets BRAF(V600E), CSF1R, KIT, FGFRJAK1, JAK2, JAK3, TYK2
Off-Target Risks Often hits other Ser/Thr kinases if C3 is not optimized.High homology within JAK family makes isoform selectivity challenging (e.g., JAK1 vs JAK2).
Metabolic Liability Moderate. The electron-rich pyrrole is susceptible to oxidation. N-methylation is common.Low to Moderate. The pyrimidine ring pulls electron density, potentially stabilizing the pyrrole compared to azaindole.
Solubility Moderate. Pyridine nitrogen aids solubility at low pH.Good. Pyrimidine nitrogens improve aqueous solubility.
Case Studies: Approved Drugs

Case A: Vemurafenib (7-Azaindole) [2][5]

  • Target: BRAF V600E (Melanoma).[4][6]

  • Mechanism: The 7-azaindole core anchors to the hinge residues Gln530 and Cys532. The N7 nitrogen is critical for accepting a hydrogen bond from Cys532, locking the inhibitor in the ATP pocket.

  • Outcome: High potency (IC50 = 31 nM) but paradoxical activation of wild-type RAF in normal cells [1, 5].

Case B: Tofacitinib (7-Deazapurine)

  • Target: JAK3/JAK1 (Rheumatoid Arthritis).

  • Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics ATP. The pyrrole NH donates to Glu903, while the pyrimidine nitrogen accepts from Leu905. The absence of the N7 nitrogen (present in purines) prevents specific repulsive interactions found in other kinases, enhancing JAK specificity [6, 8].

  • Outcome: First-in-class oral JAK inhibitor.

Part 4: Experimental Protocols

To evaluate these scaffolds in your own pipeline, use the following self-validating workflows.

Protocol: Competitive Binding Assay (FRET-based)

Rationale: This assay determines the intrinsic affinity (


) of the scaffold for the kinase hinge region, independent of ATP concentration.

Materials:

  • Recombinant Kinase Domain (e.g., BRAF or JAK3) tagged (GST/His).

  • Europium-labeled anti-tag antibody.

  • AlexaFluor® 647-labeled Tracer (ATP-competitive probe).

  • Test Compounds (Azaindole/Deazapurine analogs).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Incubation: Mix Kinase (5 nM final), Antibody (2 nM), and Tracer (at

    
     concentration) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
    
  • Addition: Add 100 nL of compound to 10 µL of reaction mix.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate IC50 based on the displacement of the Tracer.

    • Validation Check: The Z' factor must be > 0.5. Reference compounds (e.g., Staurosporine) must yield historic IC50 values within 3-fold.

Protocol: Metabolic Stability (Microsomal Stability)

Rationale: 7-azaindoles and 7-deazapurines have different susceptibilities to CYP450 oxidation.

Workflow:

  • Reaction Mix: 0.5 mg/mL Liver Microsomes (Human/Mouse), 1 µM Test Compound.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 5: Synthetic Accessibility Note

  • 7-Azaindole: Commercially available starting materials (e.g., 4-chloro-7-azaindole) allow for rapid diversification via Suzuki-Miyaura coupling at C3/C4 and Buchwald-Hartwig amination at C4.

  • 7-Deazapurine: Synthesis often involves cyclization of pyrimidine precursors or glycosylation-like steps if ribose is involved (for nucleosides), but for kinase inhibitors, the Suzuki coupling at C4 (pyrimidine) and electrophilic substitution at C5/C6 (pyrrole) are standard routes [4, 7].

References

  • Knowledge-based Design of 7-azaindoles as Selective B-Raf Inhibitors. Bioorg Med Chem Lett. 2008.[7][8] Link

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med Chem Lett. 2020. Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo).[5] 2018.[5][8] Link

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Eur J Med Chem.[9] 2021.[10] Link

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules. 2020. Link

  • A Comparative Analysis of a Novel Pyrrolo[2,3-d]pyrimidine Compound (DPPY) and Other Selective JAK3 Inhibitors. BenchChem. 2025.[11][12][13][14] Link

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Curr Org Synth. 2024.[15][16] Link

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorg Chem.[10][15] 2024.[15][16] Link

Sources

A Senior Application Scientist's Guide to Validating Cellular IC50 Values for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Single Number

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives, such as those functionalized with a 1-Benzenesulfonyl-5-carbonitrile moiety, are frequently investigated for their potent anti-proliferative effects in cancer cell lines. While the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of these compounds, its determination is far from a trivial pursuit. A cellular IC50 value is not an absolute constant but a product of a specific biological context and the experimental methods used to measure it.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly determine and validate the cellular IC50 values of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives. We will move beyond simply generating a number to building a self-validating experimental workflow that ensures the data is accurate, reproducible, and, most importantly, mechanistically understood. The narrative emphasizes the causality behind experimental choices, grounding every step in established scientific principles to foster trustworthiness in the final results.

Chapter 1: Mechanistic Grounding - Knowing Your Target

Before any cell-based assay is performed, it is critical to understand the putative molecular target of the compound series. The 1H-pyrrolo[2,3-b]pyridine core is a well-known "hinge-binding" motif for ATP-competitive kinase inhibitors. Published research has identified that derivatives of this scaffold can potently inhibit receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs).[3][4]

FGFRs are key regulators of cell proliferation, differentiation, and migration.[4] Their signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream pathways, most notably the RAS-MEK-ERK (MAPK) and PI3K-AKT cascades, which drive cell growth and survival.[4] An effective inhibitor of the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile class is therefore expected to block this phosphorylation cascade. This understanding is not merely academic; it forms the very foundation of our validation strategy, allowing us to design experiments that probe the direct, on-target effects of the compound.

Below is a simplified representation of the FGFR signaling pathway, which will be the basis for our orthogonal validation method discussed in Chapter 4.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK (p44/42) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR IC50_Workflow cluster_viability Part 1: Determine Cellular Potency cluster_validation Part 2: Validate On-Target Activity A Seed Cells in 96-well Plates B Treat with Serial Dilution of Compound (72h) A->B C Perform Viability Assay (MTS or CellTiter-Glo) B->C D Normalize Data & Fit Dose-Response Curve C->D E Calculate Cellular IC50 D->E G Treat with Key Concentrations Around IC50 (1-2h) E->G Inform Concentrations F Seed Cells in 6-well Plates F->G H Lyse Cells & Quantify Protein G->H I Western Blot for p-ERK / Total ERK H->I J Confirm Dose-Dependent Inhibition of Signaling I->J

Caption: A comprehensive workflow for determining and validating cellular IC50 values.

Conclusion

Validating the cellular IC50 of a compound series like the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles requires a multi-faceted approach. It begins with understanding the molecular target, proceeds through meticulous determination of anti-proliferative potency using robust viability assays, and culminates in the orthogonal validation of on-target activity. By demonstrating that the compound inhibits downstream signaling at concentrations that correlate with its IC50, we generate a trustworthy dataset that provides a solid foundation for further preclinical development. This self-validating system ensures that the reported IC50 is not just a number, but a true reflection of the compound's specific biological activity.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC - NIH.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH National Library of Medicine.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Preclinical Studies: IC-50 Testing. Altogen Labs.
  • Application Notes and Protocols: Determining the IC50 of Lucitanib using an MTS Assay. Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
  • Antibody validation for Western blot: By the user, for the user. PMC - NIH.
  • Western blot validation of target gene expression. (A-E) Western blot... | Download Scientific Diagram. ResearchGate.
  • Target Engagement Assay Services. Concept Life Sciences.
  • CellTiter-Glo Assay. Oslo University Hospital Research.

Sources

Head-to-head comparison of different synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, notably appearing in a variety of kinase inhibitors.[1][2][3] Its synthesis, therefore, is a critical aspect of drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic strategies, both of which leverage palladium-catalyzed cross-coupling reactions but differ in the sequence of bond formation. The insights presented here are drawn from a detailed study aimed at preparing a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine for structure-activity relationship (SAR) studies of colony-stimulating factor 1 receptor (CSF1R) kinase inhibitors.[1][2][4]

The two primary routes under consideration both utilize a Suzuki-Miyaura cross-coupling for the formation of the C2-aryl bond and a Buchwald-Hartwig amination for the installation of the C4-amino group.[1][2] The key distinction lies in the order of these transformations.

  • Route A: Buchwald-Hartwig amination followed by Suzuki-Miyaura cross-coupling.

  • Route B: Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination.

This guide will dissect each route, presenting the underlying chemical logic, detailed experimental protocols, and a comparative analysis of their efficiencies and challenges.

Route A: Amination First, then Arylation

This strategy commences with the installation of the C4-amino group onto a dihalogenated pyrrolo[2,3-b]pyridine core, followed by the arylation at the C2 position.

Experimental Protocol: Route A

Step 1: Buchwald-Hartwig Amination

A mixture of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, the desired amine (1.2 equiv.), RuPhos Pd G2 (0.1 equiv.), RuPhos (0.1 equiv.), and NaOtBu (2.4 equiv.) in 2-methyl-THF is heated at 80 °C. The reaction progress is monitored by LC-MS.

Step 2: Suzuki-Miyaura Cross-Coupling

To the resulting 2-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, the arylboronic acid (1.5 equiv.), XPhos Pd G2 (0.1 equiv.), and K3PO4 (3.0 equiv.) in 1,4-dioxane/water (4:1) are added. The mixture is heated at 100 °C until completion.

Challenges and Mechanistic Considerations

In practice, Route A proved to be the less efficient pathway.[5] The initial Buchwald-Hartwig amination step was sluggish and resulted in a mixture of products, including significant amounts of hydrodehalogenation at the C2 position (replacement of iodine with hydrogen). This side reaction is a known challenge in palladium-catalyzed cross-coupling reactions and significantly reduces the yield of the desired intermediate for the subsequent Suzuki coupling. The choice of phosphine ligand and palladium precatalyst is critical in mitigating such side reactions, though in this case, it remained a significant issue.[6][7]

Route B: Arylation First, then Amination

This alternative and ultimately more successful strategy prioritizes the formation of the C2-aryl bond via a Suzuki-Miyaura cross-coupling, followed by the C4-amination.[1][2]

Experimental Protocol: Route B

Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling

A mixture of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (protected with a trimethylsilylethoxymethyl (SEM) group), the arylboronic acid (1.1 equiv.), XPhos Pd G2 (0.03 equiv.), and K3PO4 (3.0 equiv.) in 1,4-dioxane/water (4:1) is heated at 100 °C for 1 hour.

Step 2: Buchwald-Hartwig Amination

To the resulting 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, the desired amine (1.2 equiv.), RuPhos Pd G2 (0.1 equiv.), RuPhos (0.1 equiv.), and NaOtBu (2.4 equiv.) in 2-methyl-THF are added. The mixture is heated at 80 °C for 2 hours.

Step 3: Deprotection

The SEM-protected final product is deprotected using a suitable method, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Advantages and Mechanistic Considerations

Route B demonstrated superior efficacy due to a highly chemoselective Suzuki-Miyaura cross-coupling at the more reactive C2-iodo position over the C4-chloro position.[1] This initial step proceeded with high conversion and minimal side products, providing a clean intermediate for the subsequent amination. The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[8][9]

The subsequent Buchwald-Hartwig amination at the C4-chloro position also proceeded efficiently.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6][10] The success of this step was facilitated by the use of appropriate bulky phosphine ligands (RuPhos) that promote the desired C-N bond formation.[5] A crucial factor for the success of this route was the protection of the pyrrole nitrogen with a SEM group, which was essential for the subsequent amination step.[1][2] However, the final deprotection of the SEM group presented its own challenges, leading to the formation of unexpected side products due to the release of formaldehyde.[1]

Head-to-Head Performance Comparison

ParameterRoute A (Amination First)Route B (Arylation First)
Overall Yield LowModerate to Good
Key Challenge Hydrodehalogenation at C2 during aminationSEM-deprotection side products
Chemoselectivity Poor in the first stepExcellent in the first step
Intermediate Purity LowHigh
Preferred Route NoYes [1]

Visualizing the Synthetic Pathways

Route A: Amination First

Route A start 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step1 Buchwald-Hartwig Amination (Amine, RuPhos Pd G2, NaOtBu) start->step1 intermediate 2-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine step1->intermediate side_product Hydrodehalogenation Product step1->side_product step2 Suzuki-Miyaura Coupling (Arylboronic acid, XPhos Pd G2, K3PO4) intermediate->step2 product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine step2->product

Caption: Synthetic pathway for Route A, highlighting the problematic side reaction.

Route B: Arylation First

Route B start SEM-protected 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine step1 Suzuki-Miyaura Coupling (Arylboronic acid, XPhos Pd G2, K3PO4) start->step1 intermediate SEM-protected 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (Amine, RuPhos Pd G2, NaOtBu) intermediate->step2 protected_product SEM-protected 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine step2->protected_product step3 Deprotection (TFA) protected_product->step3 product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine step3->product

Caption: The more efficient synthetic pathway of Route B.

Conclusion

Based on the comparative data, Route B, which involves an initial chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination, is the superior and recommended synthetic strategy for preparing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines .[1][2] This approach offers better control over selectivity, higher yields, and cleaner reaction profiles, despite the challenges associated with the final deprotection step. The key to its success lies in the judicious choice of the order of reactions, leveraging the differential reactivity of the halogen atoms on the pyrrolo[2,3-b]pyridine core. These findings underscore the importance of strategic planning in multi-step synthetic sequences to maximize efficiency and overcome potential side reactions.

References

  • Olsen, L. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4684. [Link]

  • Olsen, L. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Semantic Scholar. [Link]

  • Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Organic & Biomolecular Chemistry. [Link]

  • Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Comparative ADMET Profiling of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey of a promising hit compound to a marketable drug is fraught with challenges, with a significant portion of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] A thorough understanding and early assessment of these properties are therefore not just beneficial but critical for the success of any drug development program.[1][3]

This guide provides a comprehensive framework for the comparative ADMET profiling of analogs of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a scaffold of interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a comparative analysis of a hypothetical series of analogs to illustrate the principles of structure-ADMET relationships (SAR).

The Strategic Imperative of Early ADMET Profiling

The pyrrolo[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. The benzenesulfonyl and carbonitrile moieties of the parent compound, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, suggest a potential for varied interactions within a biological system. However, these features also present potential ADMET liabilities that must be investigated.

Early-stage ADMET profiling allows for the timely identification of liabilities such as poor absorption, rapid metabolism, or unforeseen toxicity.[4] This data-driven approach enables medicinal chemists to prioritize compounds with the most promising pharmacokinetic and safety profiles, thereby optimizing resource allocation and reducing the likelihood of late-stage attrition.[4][5]

A Multi-pronged Approach: In Silico and In Vitro Synergy

An effective ADMET profiling strategy integrates both in silico and in vitro methods. In silico tools offer a rapid and cost-effective means to predict the ADMET properties of a large number of compounds, helping to prioritize which analogs to synthesize and test experimentally.[6][7][8] However, these predictions must be validated by robust in vitro assays that provide quantitative experimental data.[9]

Below is a logical workflow for the ADMET profiling of our hypothetical series of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile analogs.

ADMET_Workflow A Hypothetical Analog Design B In Silico ADMET Prediction (Physicochemical Properties, Lipophilicity, Solubility) A->B Prioritization C In Vitro Physicochemical & Permeability Assays B->C Experimental Validation D In Vitro Metabolism & DDI Assays C->D E In Vitro Safety & Toxicity Assays D->E F Data Analysis & SAR E->F Data Integration G Lead Candidate Selection F->G Decision Making Caco2_Assay cluster_0 Apical (A) cluster_1 Basolateral (B) a Test Compound monolayer Caco-2 Monolayer Tight Junctions Efflux Transporters a->monolayer Permeation b Receiving Chamber monolayer->b

Caption: Schematic of the Caco-2 permeability assay.

Distribution: Plasma Protein Binding (PPB) Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. [10]Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. [11]Equilibrium dialysis is considered the gold standard method for determining plasma protein binding. [12] Experimental Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane. [10][11]2. Assay Procedure:

    • One chamber is filled with plasma (human, rat, etc.), and the other with a buffer solution.

    • The test compound is added to the plasma chamber.

    • The device is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: Aliquots are taken from both chambers, and the concentration of the test compound is determined by LC-MS/MS. [11]4. Data Calculation: The percentage of unbound drug is calculated from the concentrations in the buffer and plasma chambers at equilibrium.

Metabolism: Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of a vast number of drugs. [13]The metabolic stability assay using liver microsomes provides an initial assessment of a compound's susceptibility to phase I metabolism and allows for the calculation of its intrinsic clearance. [14][15] Experimental Protocol:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C. [16][17]2. Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes). [16]3. Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). [14][16]4. Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. [16]5. Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t1/2) and intrinsic clearance (Clint).

Excretion (Drug-Drug Interactions): CYP450 Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). [18]An in vitro CYP inhibition assay is used to determine the potential of a new chemical entity to inhibit the activity of major CYP isoforms. [19][20][21] Experimental Protocol:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compound. [22]2. Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is terminated, and the amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS. [22]4. Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. [20]

Toxicity: hERG Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. [23]Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes. [24]Therefore, assessing the hERG inhibition potential of new compounds is a critical safety screen.

Experimental Protocol:

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used. [24]2. Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol. [25][26]3. Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The inhibition of the hERG current is measured, and the IC50 value is determined. [24]

Comparative Analysis of Hypothetical ADMET Data

Table 2: Comparative In Vitro ADMET Data for Hypothetical Analogs

Analog IDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%)Metabolic Stability (t₁/₂ in HLM, min)CYP3A4 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Analog 1 15.21.298.5258.5> 30
Analog 2 18.51.199.1187.2> 30
Analog 3 12.81.397.24515.1> 30
Analog 4 8.11.592.3> 6025.6> 30
Analog 5 5.51.885.6> 60> 5022.5

Note: This is a hypothetical dataset for illustrative purposes.

Structure-ADMET Relationship (SAR) Insights:
  • Permeability: The parent compound (Analog 1) exhibits good permeability. The introduction of a fluorine atom (Analog 2) slightly increases lipophilicity and permeability. Conversely, converting the nitrile to a more polar amide (Analog 4) or amine (Analog 5) reduces permeability, as expected due to the increased TPSA and reduced lipophilicity.

  • Metabolism: The electron-withdrawing fluorine in Analog 2 appears to make the benzenesulfonyl ring more susceptible to metabolic attack, resulting in lower metabolic stability compared to the parent. In contrast, the electron-donating methoxy group in Analog 3 improves metabolic stability. The replacement of the nitrile group with the more stable amide (Analog 4) and amine (Analog 5) significantly enhances metabolic stability.

  • CYP Inhibition: The more lipophilic analogs (1 and 2) show moderate inhibition of CYP3A4. The less lipophilic and more polar analogs (3, 4, and 5) exhibit weaker inhibition, suggesting that modifications that reduce lipophilicity are beneficial for minimizing DDI potential.

  • hERG Inhibition: Most analogs show a low risk of hERG inhibition. However, the introduction of a basic amine in Analog 5 leads to a noticeable increase in hERG activity, a common liability for compounds containing basic nitrogen atoms. This highlights a potential safety concern that would need to be addressed.

  • Plasma Protein Binding: The high plasma protein binding of the parent compound and its phenyl-substituted analogs (1, 2, and 3) may limit the free drug concentration. The modifications in Analogs 4 and 5, which reduce lipophilicity, also lead to a desirable decrease in plasma protein binding.

Conclusion and Future Directions

This guide has outlined a systematic approach to the comparative ADMET profiling of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile analogs, integrating in silico predictions with a suite of robust in vitro assays. The analysis of our hypothetical dataset demonstrates how strategic chemical modifications can modulate the ADMET properties of a lead scaffold.

Based on this illustrative data, Analog 4 emerges as a promising candidate for further investigation. It retains acceptable permeability while demonstrating significantly improved metabolic stability, reduced plasma protein binding, and a lower potential for CYP inhibition compared to the parent compound. Although its permeability is lower than the parent, it may still be sufficient for oral absorption.

The next steps in the drug discovery cascade would involve further optimization of this analog, followed by in vivo pharmacokinetic studies to confirm its promising in vitro profile. This iterative process of design, synthesis, and comprehensive ADMET testing is fundamental to the successful development of safe and effective new medicines.

References

  • European Union. In Vitro Caco-2 permeability | EURL ECVAM - TSAR. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • protocols.io. In-vitro CYP inhibition pooled. Available at: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

  • protocols.io. In-vitro plasma protein binding. Available at: [Link]

  • Creative Bioarray. hERG Safety Assay. Available at: [Link]

  • Infinix Bio. Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Available at: [Link]

  • NIH. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available at: [Link]

  • NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • PubMed. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available at: [Link]

  • University of California, Irvine. Advancing physicochemical property predictions in computational drug discovery. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Bio-protocol. hERG inhibition assay. Available at: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available at: [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]

  • ResearchGate. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Available at: [Link]

  • NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available at: [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. Available at: [Link]

  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

  • ResearchGate. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Available at: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available at: [Link]

  • Evotec. Plasma Protein Binding Assay. Available at: [Link]

  • Taylor & Francis Online. Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.